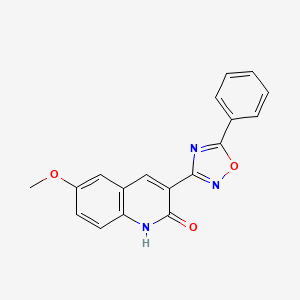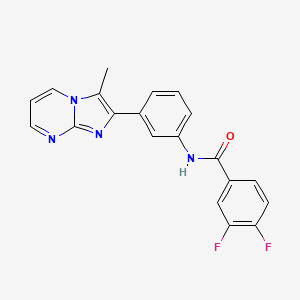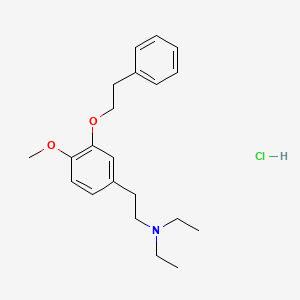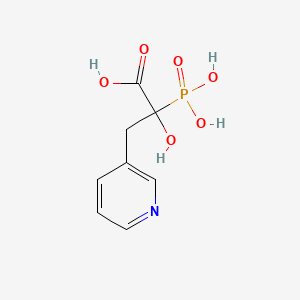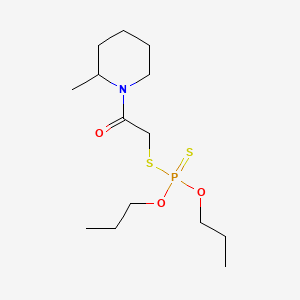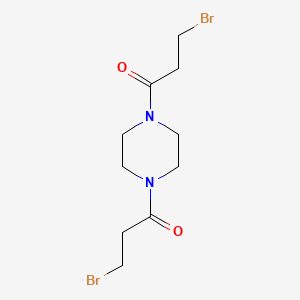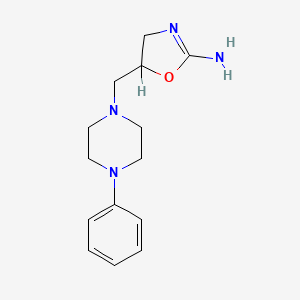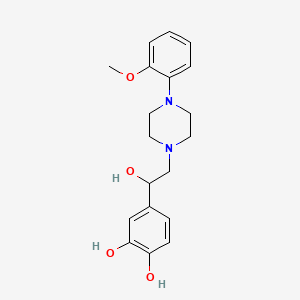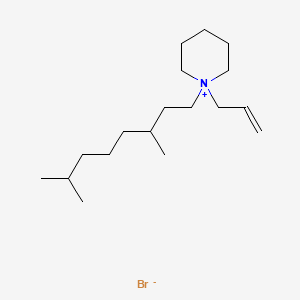
尼拉拉滨
概述
描述
科学研究应用
奈拉滨在科学研究中有多种应用,尤其是在医药和生物学领域。 它主要用于治疗复发或难治性T细胞急性淋巴细胞白血病和T细胞淋巴母细胞淋巴瘤 . 研究表明,奈拉滨在对其他治疗没有反应的患者中有效地诱导缓解 . 此外,奈拉滨正在与其他化疗药物联合研究,以改善治疗效果 .
作用机制
奈拉滨是一种先药,在腺苷脱氨酶的作用下转化为其活性形式9-β-阿拉伯呋喃糖基鸟嘌呤(ara-G) . 然后ara-G被磷酸化为其三磷酸形式ara-GTP,被掺入白血病母细胞的DNA中。 这种掺入抑制了DNA合成,并在T淋巴母细胞中诱导凋亡 . 奈拉滨对T淋巴母细胞的选择性毒性是由于这些细胞中将奈拉滨转化为其活性形式的酶表达量较高 .
安全和危害
未来方向
生化分析
Biochemical Properties
Nelarabine plays a crucial role in biochemical reactions by inhibiting DNA synthesis. It is converted into its active form, arabinosylguanine nucleotide triphosphate (araGTP), through a series of enzymatic reactions. The conversion involves adenosine deaminase, which demethylates Nelarabine to form arabinosylguanine (ara-G). Ara-G is then phosphorylated by deoxycytidine kinase and deoxyguanosine kinase to form araGTP . AraGTP is incorporated into DNA strands, leading to the inhibition of DNA synthesis and eventual cell death. Nelarabine preferentially accumulates in T-cells due to the higher expression of enzymes that convert it to its active form .
Cellular Effects
Nelarabine exerts significant effects on various types of cells, particularly T lymphoblasts. It is uniquely toxic to T lymphoblasts compared to B lymphoblasts and normal lymphocytes . Nelarabine influences cell function by inducing apoptosis, inhibiting cell proliferation, and disrupting cell signaling pathways. It has been shown to affect the PI3K/AKT/mTOR signaling pathway, leading to reduced cell viability and increased apoptosis in T-ALL cells . Additionally, Nelarabine impacts gene expression and cellular metabolism, contributing to its cytotoxic effects .
Molecular Mechanism
The molecular mechanism of Nelarabine involves its conversion to arabinosylguanine nucleotide triphosphate (araGTP), which is incorporated into the DNA of leukemic blasts. This incorporation inhibits DNA synthesis and induces apoptosis . Nelarabine is demethylated by adenosine deaminase to form arabinosylguanine (ara-G), which is then phosphorylated to araGTP by nucleotide kinases . AraGTP disrupts DNA synthesis by inhibiting DNA polymerase and causing chain termination . This leads to the accumulation of DNA damage and triggers apoptotic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Nelarabine change over time. Nelarabine is rapidly demethylated to form arabinosylguanine (ara-G), which is then converted to its active form, araGTP . The stability and degradation of Nelarabine and its metabolites have been studied extensively. Nelarabine has a half-life of approximately 30 minutes, while ara-G has a half-life of about 3 hours . Long-term effects of Nelarabine on cellular function have been observed, including central and peripheral neurotoxicity . These effects are dose-dependent and can vary based on the duration of exposure .
Dosage Effects in Animal Models
The effects of Nelarabine vary with different dosages in animal models. Studies have shown that higher doses of Nelarabine can lead to increased toxicity, including neurotoxicity and hematological adverse effects . In animal models, the maximum tolerated dose (MTD) of Nelarabine has been identified, and dose-dependent effects on cell viability and apoptosis have been observed . At high doses, Nelarabine can cause significant adverse effects, including central nervous system toxicity and peripheral neuropathy .
Metabolic Pathways
Nelarabine is involved in several metabolic pathways. It is primarily metabolized by adenosine deaminase to form arabinosylguanine (ara-G), which is then phosphorylated to arabinosylguanine nucleotide triphosphate (araGTP) . AraGTP is incorporated into DNA, leading to the inhibition of DNA synthesis and cytotoxicity . Nelarabine and its metabolites are partially eliminated by the kidneys . The principal route of metabolism for Nelarabine is O-demethylation by adenosine deaminase .
Transport and Distribution
Nelarabine is transported and distributed within cells and tissues through nucleoside transporters . After administration, Nelarabine is rapidly demethylated to form arabinosylguanine (ara-G), which is then transported into cancer cells via nucleoside transporters . Inside the cells, ara-G is phosphorylated to form araGTP, which accumulates in T-cells due to their higher expression of enzymes that convert Nelarabine to its active form . This selective accumulation in T-cells contributes to its effectiveness against T-cell malignancies .
Subcellular Localization
The subcellular localization of Nelarabine and its active form, arabinosylguanine nucleotide triphosphate (araGTP), plays a crucial role in its activity and function. AraGTP is incorporated into the DNA of leukemic blasts, leading to the inhibition of DNA synthesis and induction of apoptosis . The targeting of araGTP to the nucleus and its incorporation into DNA strands are essential for its cytotoxic effects . Additionally, the phosphorylation of ara-G to araGTP occurs in both the cytosol and mitochondria, contributing to its overall cytotoxicity .
准备方法
奈拉滨可以通过多种方法合成。一种常见的方法是使用2-氨基-6-甲氧基嘌呤作为起始原料。 该化合物在六甲基二硅氮烷的作用下进行硅烷化保护,然后在三甲基硅基氟磺酸作为催化剂的情况下与2,3,5-三-O-苄基-1-氯-阿拉伯糖反应 . 然后使用三氯化硼对所得中间体进行脱保护,得到奈拉滨 . 工业生产方法重点优化产量、成本和反应条件,以确保可扩展性和效率 .
化学反应分析
奈拉滨会发生多种类型的化学反应,包括:
氧化: 奈拉滨可以被氧化形成各种代谢产物。
还原: 它可以在特定条件下被还原以产生不同的产物。
这些反应中常用的试剂包括氧化剂、还原剂和亲核试剂。 由这些反应形成的主要产物取决于所使用的具体条件和试剂 .
相似化合物的比较
奈拉滨因其对T淋巴母细胞的选择性毒性而在嘌呤核苷类似物中独一无二。类似的化合物包括:
属性
IUPAC Name |
(2R,3S,4S,5R)-2-(2-amino-6-methoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O5/c1-20-9-5-8(14-11(12)15-9)16(3-13-5)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,14,15)/t4-,6-,7+,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXOXBSCIXZEQEQ-UHTZMRCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC(=NC2=C1N=CN2[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046842 | |
| Record name | Nelarabine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Nelarabine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015401 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Slightly soluble to soluble in water, 1.39e+01 g/L | |
| Record name | Nelarabine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01280 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Nelarabine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015401 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Once nelarabine is metabolized into ara-GTP, the metabolite accumulates in leukemic blasts and incorporates into DNA to exert its S phase-specific cytotoxic effects, leading to the induction of fragmentation and apoptosis. Ara-GTP competes with endogenous deoxyGTP (dGTP) for incorporation into DNA. Once ara-GTP is incorporated at the 3' end of DNA, further DNA elongation is inhibited, which signals apoptosis and leads to cellular destruction. Additional cytotoxic activities may exist, but these are not fully understood. | |
| Record name | Nelarabine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01280 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
121032-29-9 | |
| Record name | Nelarabine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121032-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nelarabine [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121032299 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nelarabine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01280 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Nelarabine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755985 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nelarabine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R,3S,4S,5R)-2-(2-amino-6-methoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NELARABINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60158CV180 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Nelarabine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015401 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
209-217 °C (with decomposition), 209 - 217 °C (decomposition) | |
| Record name | Nelarabine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01280 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Nelarabine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015401 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Nelarabine is a water-soluble prodrug of 9-β-D-arabinofuranosylguanine (ara-G). [ [] ] It is rapidly converted to ara-G by adenosine deaminase (ADA) and subsequently phosphorylated intracellularly to its active form, ara-G triphosphate (ara-GTP). [ [, , , ] ] Ara-GTP competes with deoxyguanosine triphosphate (dGTP) for incorporation into DNA, ultimately inhibiting DNA synthesis and leading to cell death. [ [, , ] ]
A: Studies demonstrate that T-cells exhibit greater sensitivity to Nelarabine compared to B-cells. [ [, ] ] This selectivity arises from a higher accumulation and prolonged retention of ara-GTP within T-cells. [ [, ] ]
ANone: The provided research papers primarily focus on clinical and pharmacological aspects of Nelarabine and do not delve into detailed spectroscopic characterization.
ANone: The provided research predominantly focuses on the clinical application of Nelarabine as a therapeutic agent. Information concerning material compatibility and stability under various conditions, catalytic properties and applications, computational chemistry modeling, and structure-activity relationship studies are not extensively discussed in these papers.
A: While specific stability data under different conditions are not extensively elaborated in the provided papers, one study mentions that ara-G, the active metabolite of Nelarabine, exhibits slow elimination from leukemia cells (median, >24 hours). [ [] ] This suggests a certain degree of intracellular stability.
ANone: The provided research articles primarily concentrate on clinical trials and efficacy of Nelarabine, and do not provide detailed insights into SHE regulations specifically.
A: Nelarabine undergoes rapid demethylation by ADA to form ara-G. [ [, ] ] Subsequently, ara-G is hydrolyzed to guanine. [ [] ] A smaller fraction of Nelarabine is hydrolyzed to methylguanine, which is then demethylated to guanine. Guanine is further metabolized to xanthine and ultimately uric acid. [ [] ] Renal elimination plays a minor role in Nelarabine clearance, accounting for only 5-10% and 20-30% of the administered dose for Nelarabine and ara-G, respectively. [ [] ]
A: Research indicates that the clearance of ara-G is higher in children compared to adults (0.312 vs. 0.213 L × h−1 × kg−1, respectively). [ [] ] Consequently, the half-life of ara-G is shorter in children than in adults (2.1 hours vs. 3.0 hours, respectively). [ [] ]
A: Yes, studies have revealed a positive correlation between intracellular ara-GTP concentrations and clinical response to Nelarabine. [ [, ] ] Patients who exhibited a response to Nelarabine therapy tended to have significantly higher intracellular ara-GTP levels compared to non-responders. [ [, ] ]
A: Clinical trials have demonstrated promising results for Nelarabine in treating relapsed or refractory T-ALL/LLy, achieving complete remission (CR) rates ranging from 13% to 23% in pediatric patients and 18% to 21% in adult patients. [ [, ] ] The Children's Oncology Group (COG) AALL0434 trial revealed that the addition of Nelarabine to the standard ABFM regimen significantly improved the 5-year disease-free survival (DFS) rate in newly diagnosed T-ALL patients. [ [] ]
A: Research suggests that changes in the expression of genes involved in Nelarabine's intracellular activation, inhibition of apoptosis, and activation of the Akt signaling pathway might contribute to acquired resistance. [ [] ] For instance, increased expression of the SAMHD1 gene, encoding a deoxynucleoside triphosphate triphosphohydrolase, has been linked to Nelarabine resistance. [ [] ]
A: The most common dose-limiting toxicity associated with Nelarabine is neurotoxicity, manifesting as peripheral neuropathy, somnolence, seizures, dizziness, confusion, and ataxia. [ [, , , , , ] ] The incidence and severity of neurotoxicity appear to be dose-dependent. [ [, ] ] Other adverse effects include myelosuppression (neutropenia, anemia, and thrombocytopenia), hepatotoxicity (elevated liver enzymes), and gastrointestinal disturbances. [ [, , ] ]
ANone: The provided research primarily centers on the clinical evaluation and application of Nelarabine. Information pertaining to specific drug delivery strategies, biomarkers, analytical methods, environmental impact, solubility, quality control, immunogenicity, drug-transporter interactions, biocompatibility, alternatives, recycling, research infrastructure, and historical context is not extensively addressed within these papers.
A: The US Food and Drug Administration (FDA) granted accelerated approval for Nelarabine in October 2005 for treating patients with relapsed or refractory T-ALL/T-LBL after at least two prior treatment regimens. [ [] ] The FDA recently granted full approval in March 2023 for the treatment of T-ALL. [ [] ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


